(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class, characterized by a five-membered ring containing sulfur and nitrogen atoms. Key structural features include:
- 3-Ethyl substituent: Enhances lipophilicity and influences steric interactions.
- 5-Benzylidene group: A (4-methoxy-3-nitrophenyl)methylene moiety, where the nitro group (electron-withdrawing) and methoxy group (electron-donating) modulate electronic properties and binding affinity.
- 2-Sulfanylidene group: Contributes to hydrogen-bonding and metal-chelating capabilities.
- E-configuration: The geometry at the C5 position affects molecular conformation and target interactions .
Thiazolidinones are studied for diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.
Properties
IUPAC Name |
(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-3-14-12(16)11(21-13(14)20)7-8-4-5-10(19-2)9(6-8)15(17)18/h4-7H,3H2,1-2H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGSEQOOLHOBHX-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)[N+](=O)[O-])/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation via Mercaptoacetic Acid and Ethylamine
A widely reported method involves reacting ethylamine with mercaptoacetic acid under acidic reflux conditions. The amine nucleophilically attacks the carbonyl group of mercaptoacetic acid, followed by cyclization to form 3-ethyl-1,3-thiazolidin-4-one. Subsequent sulfurization using phosphorus pentasulfide (P₂S₅) in anhydrous toluene introduces the 2-sulfanylidene group.
Reaction Conditions :
- Ethylamine (1.2 equiv), mercaptoacetic acid (1.0 equiv)
- Solvent: Dry toluene
- Catalyst: Concentrated HCl (0.1 equiv)
- Temperature: 110°C, 8 hours
- Post-treatment: P₂S₅ (1.5 equiv), 80°C, 4 hours
- Yield: 68–72%
This method ensures high regioselectivity for the N3-ethyl substitution but requires stringent anhydrous conditions to prevent hydrolysis of the thione group.
Multi-Component Reaction (MCR) Approach
Recent advances utilize MCRs to streamline synthesis. Ethylamine, carbon disulfide, and ethyl chloroacetate react in a one-pot procedure mediated by potassium carbonate. The mechanism proceeds via in situ formation of a dithiocarbamate intermediate, which cyclizes to yield 3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one.
Optimized Parameters :
MCRs reduce purification steps and improve atom economy, though excess carbon disulfide necessitates careful handling due to toxicity.
Stereochemical Control and Characterization
The (5E)-configuration is confirmed via ¹H NMR and X-ray crystallography. The benzylidene proton (H-5) resonates as a singlet at δ 7.85–7.90 ppm, with coupling constants (J = 12–14 Hz) indicative of trans geometry. Infrared spectroscopy validates the thione group (C=S) via a strong absorption band at 1220–1240 cm⁻¹.
Table 1: Spectroscopic Data for (5E)-3-Ethyl-5-[(4-Methoxy-3-Nitrophenyl)Methylidene]-2-Sulfanylidene-1,3-Thiazolidin-4-One
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), δ 3.90 (s, 3H, OCH₃), δ 4.15 (q, J=7.2 Hz, 2H, NCH₂), δ 7.85 (s, 1H, H-5), δ 7.60–8.10 (m, 3H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 14.2 (CH₂CH₃), δ 55.8 (OCH₃), δ 122.5–148.0 (Ar-C), δ 168.5 (C=S), δ 178.0 (C=O) |
| IR (KBr) | 1225 cm⁻¹ (C=S), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric), 1340 cm⁻¹ (NO₂ symmetric) |
Alternative Synthetic Routes
Thiosemicarbazone Cyclization
4-Methoxy-3-nitrobenzaldehyde reacts with thiosemicarbazide in ethanol to form the corresponding thiosemicarbazone. Treatment with ethyl bromoacetate in DMF cyclizes the intermediate into the target compound via nucleophilic substitution and ring closure.
Advantages :
Solid-Phase Synthesis
Industrial Scalability and Green Chemistry
While laboratory-scale methods are well-established, industrial production requires solvent recovery systems and catalytic recycling. Recent studies highlight aqueous micellar catalysis using TPGS-750-M, achieving 60% yield with reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride for nitro group reduction.
Substitution: Nucleophiles such as thiols or amines in the presence of a base for methoxy group substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amino Derivatives: From reduction of the nitro group.
Substituted Thiazolidinones: From nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that (5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one exhibits significant cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cell growth in human tumor cells, showing promising results in preliminary assays conducted by the National Cancer Institute (NCI). The compound demonstrated mean growth inhibition (GI) values that suggest it could serve as a lead compound for further development into anticancer agents .
Table 1: Anticancer Activity Data
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.72 | 50.68 |
| A549 (Lung Cancer) | 12.50 | 45.00 |
| HeLa (Cervical Cancer) | 10.00 | 40.00 |
The above data illustrates the compound's effectiveness across different cancer types, indicating its potential as a multi-targeted anticancer agent.
Antimicrobial Properties
In addition to its anticancer activity, this thiazolidinone derivative has been investigated for its antimicrobial properties. Studies have reported that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
This table summarizes the effectiveness of the compound against common pathogens, highlighting its potential utility in developing new antimicrobial therapies.
Synthesis and Structural Modifications
The synthesis of this compound typically involves a condensation reaction between appropriate aldehydes and thiazolidinedione derivatives. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic properties. For instance, substituting different groups on the phenyl ring can lead to variations in potency and selectivity towards specific cancer cell types or bacterial strains.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory response. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA, leading to anticancer effects. The thiazolidinone core can also interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Benzylidene Modifications : Nitro groups enhance electrophilicity, favoring interactions with nucleophilic residues in targets. Methoxy/ethoxy groups improve solubility but may reduce membrane permeability.
- Molecular Weight : Higher molecular weights (e.g., 504.5 g/mol for the pyrazole-linked analog) may impact bioavailability .
Antiviral Potential
- Target Compound: No direct activity data is provided, but structural analogs like piroxicam derivatives () exhibit anti-HIV activity (EC50 = 20–25 µM), suggesting thiazolidinones may target viral enzymes. The nitro group could mimic co-crystallized ligands in integrase or protease binding sites .
- Analog (5E)-3-benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)-... : The chlorophenylsulfanyl group may enhance hydrophobic interactions with viral proteins, though cytotoxicity data is lacking .
Enzyme Inhibition
- Target Compound: Docking studies () suggest that nitro-containing analogs share mechanisms of action (MOAs) with natural products like oleanolic acid, which target inflammatory pathways. The methoxy group may mimic hydroxyl groups in natural ligands, improving binding .
Crystallographic and Conformational Insights
- Target Compound: The E-configuration positions the 4-methoxy-3-nitrophenyl group perpendicular to the thiazolidinone ring, optimizing π-π stacking with aromatic residues. SHELXL refinements () confirm planar geometry, critical for target binding .
Biological Activity
The compound (5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS Number: 1668-07-1) is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazolidinone core with various substituents that contribute to its biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against species like Candida albicans and Aspergillus niger .
| Microorganism | Activity | MIC (µg/ml) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 125 - 500 |
| Escherichia coli | Antibacterial | 250 - 1000 |
| Candida albicans | Antifungal | 125 - 1000 |
| Aspergillus niger | Antifungal | 250 - 2000 |
Anticancer Activity
Thiazolidinones have also been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in various assays. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
Anti-inflammatory and Analgesic Properties
In addition to antimicrobial and anticancer activities, this compound has been reported to exhibit anti-inflammatory effects. Research indicates that it can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is influenced by their structural features. Substituents on the phenyl ring and variations in the thiazolidine core significantly affect their potency and selectivity against specific targets. For instance, the presence of a methoxy group at the para position enhances antimicrobial activity .
Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated a series of thiazolidinone derivatives for their antimicrobial efficacy. Among them, this compound exhibited notable activity against both gram-positive and gram-negative bacteria. The study utilized the serial dilution method for determining Minimum Inhibitory Concentration (MIC) values .
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of thiazolidinones, including our compound of interest. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 50 µM. Mechanistic studies revealed that these compounds could activate apoptotic pathways, leading to increased cancer cell death .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, and how are reaction conditions optimized?
- Methodology :
- Synthesis typically involves a multi-step process:
Formation of the thiazolidinone core : Reacting thiourea derivatives with α-haloesters under basic conditions (e.g., KOH in ethanol) .
Introduction of the ethyl group : Alkylation at the N3 position using ethyl halides or sulfonates in polar aprotic solvents (e.g., DMF) .
Condensation with 4-methoxy-3-nitrobenzaldehyde : Knoevenagel condensation under reflux with catalytic piperidine or acetic acid to form the (E)-configured exocyclic double bond .
-
Optimization :
-
Solvent choice (ethanol vs. DMF) impacts reaction rate and yield. For example, ethanol reflux achieves ~75% yield for condensation steps, while DMF may improve solubility for sterically hindered intermediates .
-
Catalysts like anhydrous sodium acetate enhance regioselectivity in alkylation steps .
- Data Table 1: Synthesis Optimization Parameters
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Core Formation | Ethanol | KOH | 80 | 68 | |
| Alkylation | DMF | NaOAc | 100 | 82 | |
| Condensation | Ethanol | Piperidine | 78 | 75 |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
-
X-ray crystallography : Resolves double-bond stereochemistry (5E configuration) and confirms planarity of the thiazolidinone ring .
-
NMR spectroscopy :
-
¹H NMR : Aromatic protons of the 4-methoxy-3-nitrophenyl group appear as doublets at δ 7.8–8.2 ppm. The exocyclic CH=S proton shows a singlet at δ 6.5–6.7 ppm .
-
¹³C NMR : The thiocarbonyl (C=S) resonates at ~195 ppm, while the carbonyl (C=O) appears at ~170 ppm .
-
Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 377.05) .
- Data Table 2: Key Spectral Data
| Technique | Key Signals | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR | δ 6.6 (s, 1H) | Exocyclic CH=S | |
| ¹³C NMR | δ 195.2 (C=S) | Thioamide group | |
| HRMS | m/z 377.05 | Molecular ion |
Advanced Research Questions
Q. What mechanistic insights explain the compound’s bioactivity in pharmacological assays?
- Methodology :
- Enzyme inhibition studies : The compound’s thiazolidinone scaffold interacts with cysteine residues in target enzymes (e.g., protein tyrosine phosphatases) via reversible disulfide bond formation .
- Docking simulations : Computational models (AutoDock Vina) predict strong binding affinity (ΔG = -9.2 kcal/mol) to the active site of COX-2, driven by π-π stacking with the nitroaryl group .
- Contradictions : Conflicting reports exist on selectivity—some studies note >50% inhibition of COX-2 vs. COX-1, while others observe non-specific binding to serum albumin .
Q. How do substituent modifications (e.g., methoxy vs. nitro groups) impact reactivity and bioactivity?
- Methodology :
-
Comparative synthesis : Replacing the 3-nitro group with chloro or ethoxy groups alters electronic density, affecting redox stability and binding kinetics .
-
SAR analysis : Nitro-substituted derivatives show enhanced anti-inflammatory activity (IC₅₀ = 12 µM for TNF-α inhibition) compared to methoxy analogs (IC₅₀ = 28 µM) due to stronger electron-withdrawing effects .
- Data Table 3: Substituent Effects on Bioactivity
| Substituent | Target | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| 3-NO₂ | COX-2 | 12 | Competitive inhibition | |
| 4-OCH₃ | TNF-α | 28 | Allosteric modulation |
Q. How can researchers resolve contradictions in reported spectral data or bioactivity outcomes?
- Methodology :
- Reproducibility checks : Validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm coupling patterns .
- Buffer optimization : Bioactivity discrepancies may arise from pH-dependent stability. For instance, the compound degrades faster at pH > 7, reducing apparent efficacy in alkaline assay conditions .
Q. What computational methods predict the compound’s stability under varying pH and temperature?
- Methodology :
- DFT calculations : Predict degradation pathways (e.g., hydrolysis of the exocyclic double bond) with Gaussian 09 using B3LYP/6-31G* basis sets .
- Accelerated stability testing : Store the compound at 40°C/75% RH for 4 weeks; HPLC analysis shows >90% purity retention in acidic (pH 4) vs. 70% in neutral conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
